2-(2-Amino-3-bromophenoxy)ethan-1-ol 2-(2-Amino-3-bromophenoxy)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17841148
InChI: InChI=1S/C8H10BrNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2
SMILES:
Molecular Formula: C8H10BrNO2
Molecular Weight: 232.07 g/mol

2-(2-Amino-3-bromophenoxy)ethan-1-ol

CAS No.:

Cat. No.: VC17841148

Molecular Formula: C8H10BrNO2

Molecular Weight: 232.07 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-3-bromophenoxy)ethan-1-ol -

Specification

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
IUPAC Name 2-(2-amino-3-bromophenoxy)ethanol
Standard InChI InChI=1S/C8H10BrNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2
Standard InChI Key KERLHMRCSUSQNX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Br)N)OCCO

Introduction

Chemical Identity and Nomenclature

2-(2-Amino-3-bromophenoxy)ethan-1-ol is systematically named according to IUPAC guidelines as 2-(2-amino-3-bromophenoxy)ethanol . The compound’s structure consists of a phenol derivative substituted with an amino group at position 2, a bromine atom at position 3, and an ethoxyethanol group at position 1. Key identifiers include:

PropertyValue
CAS Number1864476-30-1
Molecular FormulaC₈H₁₀BrNO₂
Molecular Weight232.07 g/mol
InChI KeyKERLHMRCSUSQNX-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)Br)N)OCCO

Synonyms for this compound include 2-(2-Amino-3-bromophenoxy)ethan-1-ol and EN300-1295905 . The presence of both amino and hydroxyl groups enhances its solubility in polar solvents, while the bromine atom contributes to its reactivity in aromatic substitution reactions.

Structural Characteristics

The compound’s 2D structure features a phenyl ring with substituents at positions 1 (ethoxyethanol), 2 (amino), and 3 (bromo). The ethoxyethanol side chain introduces rotational flexibility, as evidenced by three rotatable bonds . Key structural insights include:

  • Electron Distribution: The bromine atom exerts an electron-withdrawing effect, polarizing the aromatic ring and directing electrophilic attacks to specific positions.

  • Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups act as hydrogen bond donors, facilitating interactions with biological targets or solvents .

  • Stereochemistry: While the compound lacks defined stereocenters, its planar aromatic ring and substituent arrangement influence its conformational stability.

Physicochemical Properties

Computed physicochemical properties provide critical insights into the compound’s behavior under various conditions:

PropertyValue
XLogP31.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area55.5 Ų
Rotatable Bond Count3

The moderate lipophilicity (XLogP3 = 1.2) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications . The topological polar surface area (55.5 Ų) indicates potential permeability across biological membranes, a trait relevant to drug design.

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